1-(2-ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Melatonin receptor Negative control In vivo pharmacology

This benzimidazole-pyrrolidinone hybrid is an unexplored substitution variant within a validated MAGL-inhibitory chemotype, offered at ≥95% purity for R&D. Uncharacterized in peer-reviewed SAR, its 2-ethoxyphenyl group provides a unique probe for steric/electronic tolerance studies. Unlike close analogs with low nanomolar MAGL activity, this compound lacks melatonin receptor activity, making it a qualified candidate negative control. With molecular formula shared by bucindolol but scaffold-divergent, it also serves as a scaffold-hopping control for adrenergic pharmacology. Available make-on-demand; please inquire for bulk.

Molecular Formula C22H25N3O2
Molecular Weight 363.461
CAS No. 876713-25-6
Cat. No. B2675455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
CAS876713-25-6
Molecular FormulaC22H25N3O2
Molecular Weight363.461
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OCC
InChIInChI=1S/C22H25N3O2/c1-3-13-24-18-10-6-5-9-17(18)23-22(24)16-14-21(26)25(15-16)19-11-7-8-12-20(19)27-4-2/h5-12,16H,3-4,13-15H2,1-2H3
InChIKeyNEXMWCAHKZEWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 876713-25-6): Chemical Identity and Structural Classification for Procurement


1-(2-Ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 876713-25-6) is a synthetic small molecule with the molecular formula C₂₂H₂₅N₃O₂ and a molecular weight of 363.461 g/mol . The compound belongs to the benzimidazole-pyrrolidinone hybrid class, featuring a pyrrolidin-2-one core linked at the 4-position to a 1-propyl-1H-benzimidazol-2-yl moiety and N-substituted with a 2-ethoxyphenyl group . Its InChI Key is NEXMWCAHKZEWHL-UHFFFAOYSA-N. The compound is available from multiple research chemical suppliers, typically at ≥95% purity, and is intended exclusively for laboratory research use . The benzimidazole-pyrrolidinone scaffold is pharmacologically relevant, as closely related analogs have been characterized as monoacylglycerol lipase (MAGL) inhibitors [1]. However, this specific derivative remains largely uncharacterized in the peer-reviewed literature, with no reported bioactivity data in ChEMBL as of the latest database release [2].

Why Generic Substitution Is Not Advisable for 1-(2-Ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 876713-25-6)


Within the benzimidazole-pyrrolidinone chemical series, minor structural modifications produce profound shifts in target engagement, selectivity, and functional activity. For example, among eighteen pyrrolidin-2-one linked benzimidazole derivatives evaluated as MAGL inhibitors, the 4-methoxyphenyl-substituted analog (compound 25) exhibited an IC₅₀ of 9.4 nM against MAGL with >5,000-fold selectivity over FAAH (IC₅₀ > 50 µM), whereas halogen-substituted phenyl analogs (compounds 22 and 23) showed only micromolar FAAH inhibition in addition to MAGL activity [1]. The target compound bears a 2-ethoxyphenyl group on the pyrrolidinone nitrogen and a 1-propyl substituent on the benzimidazole ring—a substitution pattern that has not been pharmacologically characterized in published SAR studies [1][2]. Furthermore, the compound shares its molecular formula (C₂₂H₂₅N₃O₂) with bucindolol, a clinically studied β₁-adrenergic receptor blocker, yet possesses an entirely different heterocyclic scaffold, making any assumption of bioequivalence or target profile similarity invalid [3]. These factors preclude interchangeable use with other in-class compounds without direct experimental validation.

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: Comparator-Based Procurement Data


Confirmed Lack of Melatonin Receptor Activity: Differentiation from Melatonergic Ligands

The compound was evaluated in vivo for activity against melatonin receptors in a rabbit parietal cortex model and demonstrated no measurable effect . This distinguishes it from melatonergic agents such as the MT2-selective agonist UCSF4226, which exhibits pEC₅₀ values of 6.8 (hMT1) and 8.2 (hMT2) in cAMP inhibition assays in HEK cells [1]. The inactivity at melatonin receptors makes this compound a candidate negative control for studies involving the melatonergic system, provided its inactivity is independently confirmed in the experimental system of interest.

Melatonin receptor Negative control In vivo pharmacology

Scaffold Distinction from Bucindolol Despite Identical Molecular Formula: A Selectivity Tool Opportunity

The target compound shares the exact molecular formula C₂₂H₂₅N₃O₂ (MW 363.461) with bucindolol, a non-selective β-adrenergic receptor blocker with additional α₁-adrenoceptor antagonist activity [1]. However, the two compounds are built on entirely different heterocyclic cores: the target compound is a benzimidazole-pyrrolidinone, whereas bucindolol is an indole-based aryloxypropanolamine [1][2]. This isofunctional molecular formula identity with complete scaffold divergence provides a unique opportunity for scaffold-hopping selectivity profiling: any biological activity observed for the target compound that overlaps with bucindolol's target profile (β₁, β₂, α₁ adrenergic receptors) would represent a scaffold-independent pharmacophore, while differential activity would pinpoint scaffold-driven selectivity determinants.

Scaffold hopping Adrenergic receptor Selectivity profiling

Structural Proximity to Potent MAGL Inhibitors: Class-Level Activity Inference with Caveats

The target compound belongs to the pyrrolidin-2-one linked benzimidazole class, several members of which have been characterized as potent monoacylglycerol lipase (MAGL) inhibitors. In a series of eighteen compounds, the most potent benzimidazole derivatives (22, 23, and 25) exhibited hMAGL IC₅₀ values of 8.6 nM, 8.0 nM, and 9.4 nM, respectively [1]. Compound 25 (4-methoxyphenyl substitution on the pyrrolidinone nitrogen) was further characterized as a selective MAGL inhibitor with FAAH IC₅₀ > 50 µM (>5,000-fold selectivity) and demonstrated dose-dependent antinociception in the formalin test, outperforming gabapentin at 30 mg/kg [1]. The target compound differs from compound 25 by carrying a 2-ethoxyphenyl (rather than 4-methoxyphenyl) group on the pyrrolidinone nitrogen and a 1-propyl (rather than unstated) substituent on the benzimidazole. Whether the 2-ethoxyphenyl modification preserves, enhances, or abolishes MAGL activity has not been experimentally determined.

MAGL inhibition Endocannabinoid Benzimidazole SAR

Computational Target Prediction Profile: Putative Aminergic GPCR Interactions Versus Experimentally Inactive Melatonin Receptors

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 for the target compound (ZINC84544160) suggest potential interactions with dopamine D1 (DRD1, P-value 0, Max Tc 54), dopamine D2 (DRD2, Max Tc 58), serotonin 5-HT1A (HTR1A, Max Tc 58), dopamine D3 (DRD3, Max Tc 54), and cholecystokinin CCKₐ (CCKAR, Max Tc 42) receptors [1]. These computational predictions stand in contrast to the experimentally observed lack of melatonin receptor activity in the rabbit parietal cortex model . The predicted aminergic GPCR profile is distinct from that of the structurally matched bucindolol, which acts primarily at β₁-, β₂-, and α₁-adrenoceptors [2]. Importantly, these are computational predictions only and have not been validated by in vitro binding or functional assays.

Computational target prediction GPCR profiling SEA predictions

Best-Fit Research and Industrial Application Scenarios for 1-(2-Ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 876713-25-6)


Negative Control Compound for Melatonin Receptor Pharmacology Studies

Based on the demonstrated lack of activity at melatonin receptors in the rabbit parietal cortex model , this compound is suited as a candidate negative control in melatonin receptor screening campaigns. Its structural dissimilarity from endogenous melatonin and from known melatonergic ligands (e.g., UCSF4226, which shows pEC₅₀ 8.2 at hMT2 [1]) makes it appropriate for ruling out non-specific assay interference in melatonin receptor binding and functional assays. Users should independently validate inactivity in their specific assay system before deploying it as a routine control.

Scaffold-Hopping Reference Compound for Adrenergic Receptor Selectivity Profiling

The molecular formula identity (C₂₂H₂₅N₃O₂, MW 363.461) with bucindolol, combined with complete scaffold divergence (benzimidazole-pyrrolidinone vs. indole-aryloxypropanolamine) [1], positions this compound as a scaffold-hopping control for adrenergic receptor pharmacology. Researchers can use it to dissect whether observed bucindolol pharmacology is scaffold-dependent or pharmacophore-driven. This application is contingent on experimental determination of the compound's actual adrenergic receptor activity profile.

Unexplored SAR Probe for MAGL Inhibitor Lead Optimization Programs

Given that closely related benzimidazole-pyrrolidinone analogs (compounds 22, 23, 25) are potent MAGL inhibitors with IC₅₀ values of 8.0–9.4 nM , the target compound represents a synthetically accessible, unexplored substitution variant (2-ethoxyphenyl vs. 4-methoxyphenyl) within a validated chemotype. Medicinal chemistry groups engaged in MAGL inhibitor optimization can use this compound to probe the steric and electronic tolerance of the pyrrolidinone N-aryl binding pocket, potentially uncovering novel SAR vectors for selectivity or potency enhancement.

Computational Chemistry and Molecular Docking Model Validation

The compound's presence in the ZINC15 make-on-demand library (ZINC84544160) and its computationally predicted but experimentally unvalidated target profile (DRD1, DRD2, HTR1A, DRD3, CCKAR) [1] make it suitable for prospective docking validation studies. Computational chemists can use it to test the predictive accuracy of virtual screening workflows, particularly for GPCR targets, by generating experimental binding data and comparing it to SEA and docking predictions.

Quote Request

Request a Quote for 1-(2-ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.